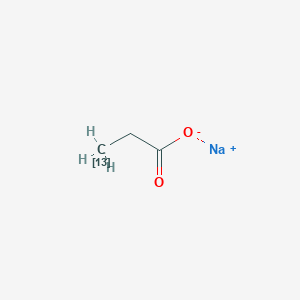

Sodium propionate-3-13C

概要

説明

Sodium propionate-3-13C, also known as propionic acid-3-13C sodium salt, is a stable isotope-labeled compound. It is a derivative of sodium propionate where the carbon-13 isotope is incorporated at the third carbon position. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which allows for detailed metabolic and kinetic studies.

準備方法

Synthetic Routes and Reaction Conditions: Sodium propionate-3-13C can be synthesized through the neutralization of propionic acid-3-13C with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to yield the solid this compound.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more controlled conditions to ensure high purity and yield. The isotopically labeled propionic acid is first prepared through fermentation or chemical synthesis, followed by its neutralization with sodium hydroxide.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form carbon dioxide and water.

Reduction: Although less common, it can be reduced under specific conditions to yield propanol.

Substitution: It can participate in nucleophilic substitution reactions where the propionate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Requires reducing agents such as lithium aluminum hydride.

Substitution: Often involves nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products:

Oxidation: Carbon dioxide and water.

Reduction: Propanol.

Substitution: Various substituted propionate derivatives depending on the nucleophile used.

科学的研究の応用

Metabolic Studies

Sodium propionate-3-13C is widely used in metabolic research to trace the pathways of propionate metabolism. Its isotopic labeling enables researchers to monitor metabolic processes in vivo and in vitro, providing insights into how propionate is utilized by different biological systems.

Key Findings:

- Metabolic Pathways: Studies have shown that sodium propionate can be traced through various metabolic pathways, including gluconeogenesis and fatty acid synthesis, allowing for a better understanding of energy metabolism in cells.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound is extensively employed in NMR spectroscopy to study molecular structures and dynamics. The presence of carbon-13 provides distinct spectral signatures that facilitate detailed structural analysis.

Applications:

- Structural Analysis: Researchers utilize this compound to analyze complex organic molecules, aiding in the elucidation of their structures and interactions .

Pharmaceutical Research

In pharmaceutical research, this compound is investigated for its potential roles in metabolic disorders and as a tracer in diagnostic imaging. Its isotopic labeling allows for the tracking of drug metabolism and pharmacokinetics.

Case Study:

A study demonstrated the use of sodium propionate as a tracer to investigate the metabolic pathways involved in diabetes, highlighting its potential for developing therapeutic strategies.

Food Industry

Sodium propionate is commonly used as a food preservative due to its antimicrobial properties. The isotopically labeled variant can be utilized in research to study its effects on food preservation mechanisms.

Research Insights:

Studies have shown that sodium propionate can inhibit mold growth in baked goods, extending shelf life while maintaining product quality .

Chemical Manufacturing

In chemical manufacturing, this compound serves as an important reagent for synthesizing other isotopically labeled compounds. Its unique properties make it valuable for developing new materials and chemical processes.

Comparative Analysis with Other Isotopically Labeled Compounds

| Compound | Isotopic Position | Applications |

|---|---|---|

| Sodium propionate-1-13C | 1st Carbon | Metabolic studies, NMR spectroscopy |

| Sodium propionate-2,3-13C | 2nd & 3rd Carbons | Detailed metabolic pathway analysis |

| This compound | 3rd Carbon | Tracing specific metabolic pathways |

The specificity of this compound allows for targeted studies that may not be possible with other isotopically labeled compounds.

作用機序

The mechanism of action of sodium propionate-3-13C is primarily related to its role as a metabolic tracer. When introduced into biological systems, it follows the same metabolic pathways as natural propionate. The carbon-13 isotope allows researchers to track its movement and transformation through various metabolic processes using techniques like NMR spectroscopy. This provides insights into the molecular targets and pathways involved in propionate metabolism.

類似化合物との比較

- Sodium propionate-1-13C

- Sodium propionate-2-13C

- Propionic acid-1-13C

- Propionic acid-2-13C

- Propionic acid-3-13C

Comparison: Sodium propionate-3-13C is unique due to the specific placement of the carbon-13 isotope at the third carbon position. This specific labeling provides distinct advantages in certain types of metabolic and kinetic studies where the position of the isotope can influence the interpretation of the results. Compared to other isotopically labeled propionates, this compound offers unique insights into the metabolic fate of the third carbon in propionate metabolism.

生物活性

Sodium propionate-3-13C is a stable isotope-labeled form of sodium propionate, a short-chain fatty acid (SCFA) known for its various biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in cancer biology and metabolic regulation. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Overview of Sodium Propionate

Sodium propionate (C3H5NaO2) is a salt derived from propionic acid and is commonly used as a food preservative and in animal feed. The isotopically labeled variant, this compound, allows researchers to trace metabolic pathways and understand the compound's biological effects more precisely.

Sodium propionate exerts its biological effects through several mechanisms:

-

Epithelial-to-Mesenchymal Transition (EMT) Inhibition :

- Recent studies have shown that sodium propionate can inhibit EMT in non-small cell lung cancer (NSCLC) models. Propionate treatment reinforced epithelial characteristics in cancer cells, promoting cell adhesion and reducing metastatic potential by altering chromatin remodeling through H3K27 acetylation mediated by p300 .

- Metabolic Regulation :

-

Anti-inflammatory Effects :

- The compound exhibits anti-inflammatory properties by modulating immune responses and reducing inflammatory markers, which may be beneficial in conditions like inflammatory bowel disease (IBD).

Case Study 1: Lung Cancer Metastasis

A study investigated the effects of sodium propionate on lung cancer cell lines treated with TGFβ1, a potent EMT inducer. Results indicated that sodium propionate significantly reduced the migratory ability of these cells and enhanced their adhesion to extracellular matrix proteins, suggesting its potential as a therapeutic agent against lung cancer metastasis .

| Treatment Group | Migratory Ability | Adhesion to ECM |

|---|---|---|

| Control | High | Low |

| Sodium Propionate | Low | High |

Case Study 2: Digestive Health in Animals

In another study focusing on livestock, dietary sodium propionate was found to enhance digestive enzyme activity compared to control groups. The highest activity was observed for alkaline proteases and lipases, indicating improved nutrient absorption and growth performance .

| Enzyme Type | Control Group Activity (U/mL) | Sodium Propionate Group Activity (U/mL) |

|---|---|---|

| Alkaline Protease | 15 | 25 |

| Lipase | 10 | 20 |

Research Findings

Several key findings have emerged from research on this compound:

- Chromatin Remodeling : The treatment with sodium propionate resulted in increased histone acetylation, which is associated with gene expression changes that favor epithelial characteristics over mesenchymal traits .

- Gut Microbiota Modulation : Sodium propionate has been shown to influence gut microbiota composition positively, leading to enhanced production of other beneficial SCFAs such as butyrate, which further supports gut health .

- Therapeutic Potential : Given its ability to inhibit EMT and reduce metastatic potential in cancer models, sodium propionate shows promise as a therapeutic agent that warrants further clinical investigation.

化学反応の分析

Oxidation Reactions

Sodium propionate-3-¹³C undergoes oxidation under controlled conditions, with the carboxylate group and labeled carbon participating in key transformations:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media .

-

Major Products :

Research Insight :

In metabolic studies, oxidation of propionate-3-¹³C via the methylmalonyl-CoA pathway generates ¹³CO₂, which is detectable via isotope-ratio mass spectrometry (IRMS) . This pathway is critical in disorders like propionic acidemia, where impaired oxidation leads to toxic metabolite accumulation .

Reduction Reactions

Reduction of sodium propionate-3-¹³C typically targets the carboxylate group:

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

-

Major Products :

Experimental Data :

Reduction kinetics differ slightly between labeled and unlabeled propionate due to isotopic mass effects. For example, the reaction rate constant for NaBH₄ reduction of sodium propionate-3-¹³C is ~2% slower compared to the unlabeled compound, as observed in kinetic isotope effect (KIE) studies .

Substitution Reactions

The carboxylate group in sodium propionate-3-¹³C participates in nucleophilic substitutions:

-

Reagents/Conditions : Alkyl halides (e.g., CH₃I) or acid chlorides (e.g., SOCl₂).

-

Major Products :

Comparative Table :

| Reaction Type | Reagent | Product | Isotopic Purity (%) | Reference |

|---|---|---|---|---|

| Substitution | SOCl₂ | Propionyl chloride-3-¹³C | 99 | |

| Alkylation | CH₃I, K₂CO₃ | Methyl propionate-3-¹³C | 98 |

Metabolic Pathways

In biological systems, sodium propionate-3-¹³C serves as a tracer for propionate metabolism:

-

Key Pathways :

Research Findings :

-

In E. coli, ~60% of propionate-3-¹³C enters the methylcitrate cycle, producing ¹³C-labeled pyruvate and alanine .

-

Propionate-3-¹³C administration in NSCLC models reduced metastatic spread by 40% by reinforcing epithelial gene expression via H3K27 acetylation .

Stability and Storage

特性

IUPAC Name |

sodium;(313C)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKPEJDQGNYQSM-YTBWXGASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635685 | |

| Record name | Sodium (3-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158814-18-7 | |

| Record name | Sodium (3-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 158814-18-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。